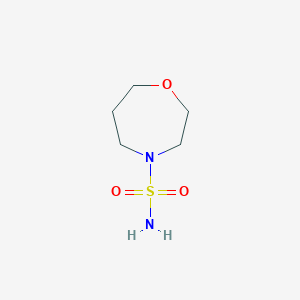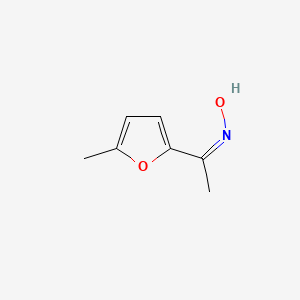![molecular formula C14H13ClN2O6S2 B2703882 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid CAS No. 794573-84-5](/img/structure/B2703882.png)
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H13ClN2O6S2. It has a molecular weight of 404.85 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is utilized in the synthesis of diverse chemical compounds with potential biological activities. For instance, it has been involved in the creation of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones. These compounds have been synthesized through a series of chemical reactions starting from 4-(chlorosulfonyl) benzoic acid, showcasing their structural diversity and potential in biological applications. Their biological activity, although not directly linked to 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid, highlights the compound's role in producing biologically active molecules (Havaldar & Khatri, 2006).
Pharmacological Activity Derivatives
Further, derivatives of this compound, such as S,N-substituted 2-mercaptobenzenesulfonamide, have been explored for their pharmacological activity. Synthesizing these derivatives extends the compound's utility in medicinal chemistry, particularly in anticancer studies. One of the synthesized compounds showed observable in vitro anticancer activity, illustrating the compound's foundational role in developing potential therapeutic agents (Pomarnacka & Kornicka, 1998).
Plant Stress Tolerance Induction
In the realm of plant biology, benzoic acid derivatives, sharing a common structural feature with 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid, have been investigated for their role in inducing stress tolerance in plants. Compounds such as benzoic acid, sulfosalicylic acid, and methyl salicylic acid have been effective in inducing tolerance to various stresses in plants, indicating the potential of benzoic acid derivatives in agricultural sciences for improving crop resilience (Senaratna et al., 2004).
Environmental Impact and Transformation
The environmental behavior and transformation of similar compounds, like benzophenone-4 (BP-4), have been studied in chlorination disinfection processes. Understanding the transformation mechanisms of these compounds when exposed to free chlorine helps assess their environmental fate and impacts, especially in water treatment systems. This research sheds light on the chemical's behavior under environmental conditions and its potential effects on water quality (Xiao et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
“4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” could potentially interact with proteins or enzymes in the body that have affinity for its structural features. The sulfamoyl groups, for instance, are common in many drugs and are known to form hydrogen bonds with their targets, which could influence the activity of those targets .
Mode of Action
Once “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” binds to its targets, it could alter their function, leading to changes in cellular processes. This could involve inhibiting or enhancing the activity of the target proteins or enzymes .
Biochemical Pathways
The exact biochemical pathways affected by “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would depend on its specific targets. It could potentially influence multiple pathways, given that proteins and enzymes often play roles in various biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would influence its bioavailability and overall effects in the body. Factors such as its solubility, stability, and the presence of specific transporters in the body could affect how well it is absorbed, where it is distributed, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would be a direct result of its interactions with its targets and the subsequent changes in biochemical pathways. This could lead to observable physiological effects, depending on the specific roles of the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid”. For instance, certain conditions might enhance or inhibit its ability to bind to its targets, or could affect its stability and hence its effectiveness .
Propiedades
IUPAC Name |
4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBBWVHYYRJPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)
![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)
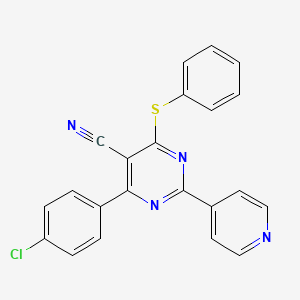
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
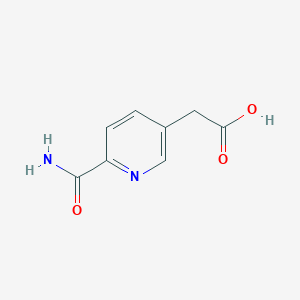
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)
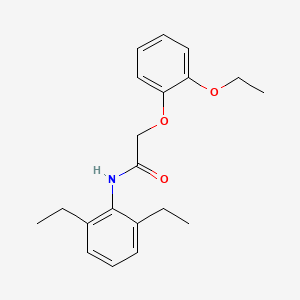
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)
![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)
